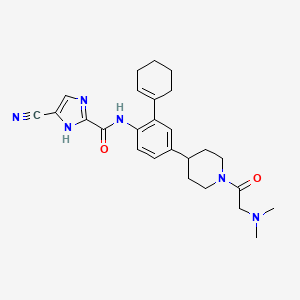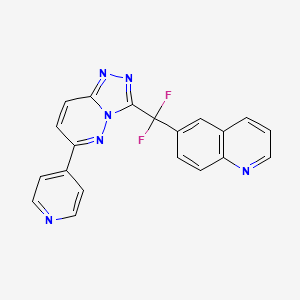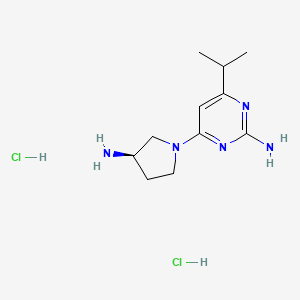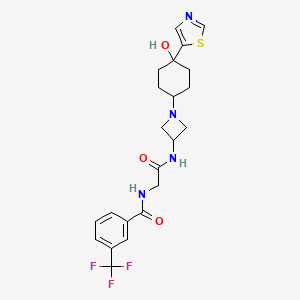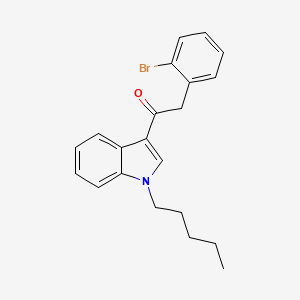
JWH-249
Vue d'ensemble
Description
JWH-249: 1-pentyl-3-(2-bromophénylacétyl)indole , est un cannabinoïde synthétique de la famille des phénylacétylindoles. Il agit comme un agoniste cannabinoïde avec une sélectivité d'environ 2,4 fois pour le récepteur cannabinoïde 1 (CB1) avec une constante de dissociation (Ki) de 8,4 ± 1,8 nanomolaires et 20 ± 2 nanomolaires au récepteur cannabinoïde 2 (CB2) . Ce composé est similaire à d'autres cannabinoïdes synthétiques tels que JWH-250, JWH-203 et JWH-251, qui ont un groupe phénylacétyle à la place du cycle naphtoyle utilisé dans la plupart des composés cannabinoïdes aminoalkylindoliques .
Applications De Recherche Scientifique
JWH-249 has several scientific research applications, including:
Mécanisme D'action
Target of Action
JWH-249, also known as 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has about 2.4 times selectivity for CB1 with a Ki of 8.4 ± 1.8 nM and 20 ± 2 nM at CB2 . By activating these receptors, this compound can mimic the effects of naturally occurring cannabinoids .
Biochemical Pathways
Activation of the CB1 and CB2 receptors can lead to changes in neurotransmitter release, which can have downstream effects on pain sensation, mood, and memory .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By acting as an agonist at these receptors, this compound can influence neurotransmitter release and thus affect various physiological processes such as pain sensation, mood, and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, the user’s metabolic rate, and individual genetic factors can all impact how this compound interacts with its targets and exerts its effects . .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not fully characterized. It is known to interact with the CB1 and CB2 receptors . The nature of these interactions is likely similar to other cannabinoids, which typically bind to these receptors and modulate their activity.
Cellular Effects
The cellular effects of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not well-studied. Given its activity at the CB1 and CB2 receptors, it is likely to influence cell function in a manner similar to other cannabinoids. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a cannabinoid agonist, it likely exerts its effects by binding to the CB1 and CB2 receptors and modulating their activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : : La synthèse de JWH-249 implique la réaction du 1-pentylindole avec le chlorure de 2-bromophénylacétyle en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant inerte comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir le composé souhaité .
Méthodes de production industrielle : : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en chromatographie gazeuse (GC-MS), sont utilisées pour garantir la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : : JWH-249 subit diverses réactions chimiques, notamment :
Oxydation : Le cycle indole peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe carbonyle peut être réduit en alcool en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles comme les amines ou les thiols dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydrure de sodium.
Principaux produits
Oxydation : Formation de dérivés d'acide indole-3-carboxylique.
Réduction : Formation de 1-pentyl-3-(2-bromophényl)éthanol.
Substitution : Formation de dérivés de 1-pentyl-3-(2-substitué phénylacétyl)indole.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste aux récepteurs cannabinoïdes CB1 et CB2. Il se lie à ces récepteurs avec une forte affinité, ce qui conduit à l'activation des voies de signalisation intracellulaire. L'activation des récepteurs CB1, principalement situés dans le système nerveux central, entraîne des effets psychoactifs, tandis que l'activation des récepteurs CB2, trouvés dans les tissus périphériques, médié des effets anti-inflammatoires et immunomodulateurs .
Comparaison Avec Des Composés Similaires
JWH-249 est similaire à d'autres cannabinoïdes synthétiques tels que :
JWH-250: 1-pentyl-3-(2-méthoxyphénylacétyl)indole.
JWH-203: 1-pentyl-3-(2-chlorophénylacétyl)indole.
JWH-251: 1-pentyl-3-(2-méthylphénylacétyl)indole.
Unicité : : this compound est unique en raison de sa substitution par le brome sur le groupe phénylacétyle, qui confère des propriétés pharmacologiques distinctes. Il a une sélectivité plus élevée pour les récepteurs CB1 par rapport à ses analogues, ce qui en fait un composé précieux pour étudier les effets des cannabinoïdes synthétiques sur le système endocannabinoïde .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRVOHECAULLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658735 | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-60-3 | |
| Record name | JWH 249 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H988KQV4U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



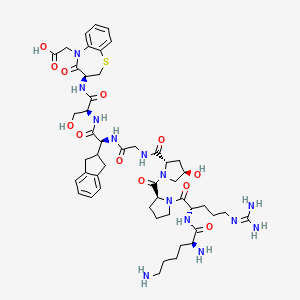


![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)
